Cas no 2137546-62-2 (Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl]-)

Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl]- structure
2137546-62-2 structure
Product Name:Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl]-
CAS No:2137546-62-2
MF:C10H17Br
MW:217.145982503891
CID:5287629
Update Time:2025-10-23

Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl]-
    • Inchi: 1S/C10H17Br/c1-8(2)6-10(3,7-11)9-4-5-9/h9H,1,4-7H2,2-3H3
    • InChI Key: MQZNXLMOLCSUCR-UHFFFAOYSA-N
    • SMILES: C1(C(CBr)(C)CC(C)=C)CC1

Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl]- Pricemore >>

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Additional information on Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl]-

Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl]: A Comprehensive Overview

The compound Cyclopropane, specifically the derivative [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl], is a fascinating molecule with unique structural and chemical properties. This compound, identified by the CAS number 2137546-62-2, has garnered significant attention in the fields of organic chemistry and materials science due to its potential applications in drug design and polymer synthesis. Recent advancements in synthetic methodologies have further highlighted its versatility and utility in modern chemical research.

The structure of this compound is characterized by a cyclopropane ring, which is a three-membered carbon ring known for its high ring strain and reactivity. Attached to this ring is a substituted butenyl group, specifically a 1-(bromomethyl)-1,3-dimethyl group. This substitution pattern introduces additional electronic effects and steric hindrance, making the molecule highly reactive under certain conditions. The presence of the bromomethyl group also introduces potential for further functionalization through nucleophilic substitution reactions.

Recent studies have explored the use of this compound as a building block in the synthesis of complex organic molecules. For instance, researchers have utilized its reactivity to construct bioactive compounds with potential therapeutic applications. The cyclopropane ring's inherent strain energy has been harnessed to drive various [insertion] reactions, leading to the formation of novel carbon-carbon bonds. These findings underscore the importance of understanding the electronic and steric properties of such strained systems in organic synthesis.

In addition to its role in organic synthesis, this compound has also been investigated for its potential in polymer chemistry. The bromomethyl group can act as a site for polymerization or cross-linking, enabling the creation of materials with tailored mechanical and thermal properties. Recent experiments have demonstrated that polymers derived from this compound exhibit enhanced durability and flexibility under various environmental conditions.

The synthesis of Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl] typically involves a combination of alkylation and cycloaddition reactions. Researchers have recently developed more efficient protocols that minimize side reactions and improve yield. For example, the use of transition metal catalysts has enabled selective formation of the desired product under mild reaction conditions.

From an environmental standpoint, this compound's stability and biodegradability are critical considerations for its industrial applications. Recent studies have assessed its environmental impact and found that under certain conditions, it can undergo rapid degradation without leaving harmful residues. This makes it a promising candidate for sustainable chemical processes.

In conclusion, Cyclopropane, [1-(bromomethyl)-1,3-dimethyl-3-buten-1-yl] stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structural features and reactivity continue to inspire innovative research directions in organic chemistry and materials science. As advancements in synthetic methodologies and characterization techniques unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

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